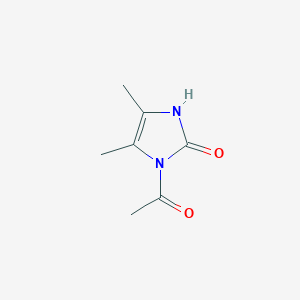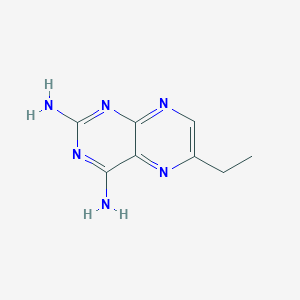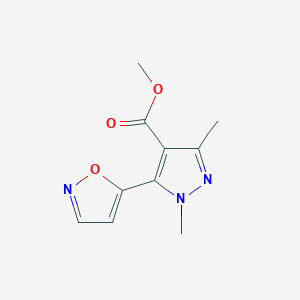![molecular formula C12H12Cl4O3 B071037 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol CAS No. 178043-48-6](/img/structure/B71037.png)
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol
Descripción general
Descripción
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol, also known as DCDPA, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol works by inhibiting the activity of acrolein, which is a toxic byproduct of lipid peroxidation that can cause damage to cells and tissues. By inhibiting acrolein, this compound may help to reduce oxidative stress and inflammation in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol in lab experiments is its specificity for acrolein inhibition, which can help to reduce off-target effects. However, one limitation is that this compound may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it may be able to inhibit the growth of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different disease models.
Aplicaciones Científicas De Investigación
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol has been studied for its potential use as an inhibitor of the enzyme acrolein, which is involved in the formation of oxidative stress in the body. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
| 178043-48-6 | |
Fórmula molecular |
C12H12Cl4O3 |
Peso molecular |
346 g/mol |
Nombre IUPAC |
3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H12Cl4O3/c13-9-6-8(18-5-2-11(15)16)7-10(14)12(9)19-4-1-3-17/h2,6-7,17H,1,3-5H2 |
Clave InChI |
WJXVUDLJJISECG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
Sinónimos |
3(2,6-DICHLORO-4-(3,3-DICHLOROALLYLOXY)PHENOXY)PROPAN-1-OL |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
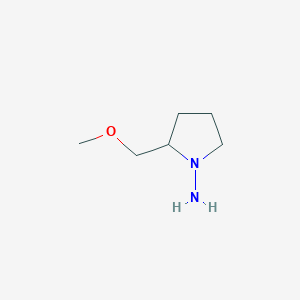
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

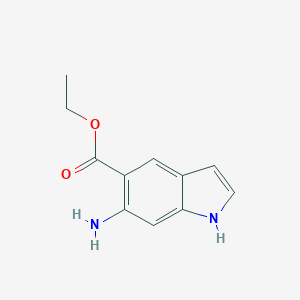
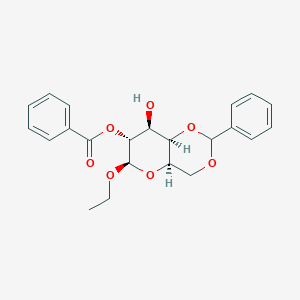
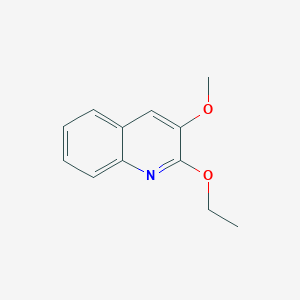
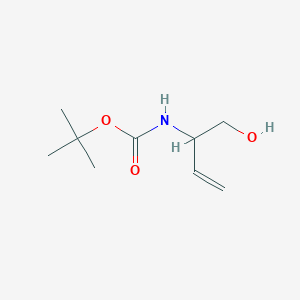
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

